tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Mechanism of Action
Mode of Action
The exact mode of action of “tert-Butyl 2-azabicyclo[21It is known that the compound’s structure, which includes a bicyclic hexane ring, allows it to interact with various biological targets . The compound’s interactions with its targets lead to changes in cellular processes, but these changes are currently under investigation .
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl 2-azabicyclo[21The compound’s unique structure suggests that it may interact with a variety of biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate” are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of “tert-Butyl 2-azabicyclo[211]hexane-2-carboxylate” are currently under investigationIts unique structure suggests that it may have a variety of effects on cells .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. The compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition, where photochemistry is used to create new building blocks . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and modular approaches can be scaled up for industrial applications. The use of photochemistry in large-scale production can be advantageous due to its efficiency and the ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and probes.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different spatial arrangement and functional group compatibility, making it a versatile building block in synthetic chemistry and drug design.
Properties
IUPAC Name |
tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHUBNFWUIHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467454-33-7 |
Source
|
Record name | tert-Butyl 2-aza-bicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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